ML-SA5, chemically known as 1-N-(3-Chloro-2-piperidin-1-ylphenyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide, is a synthetic compound extensively used in scientific research for its selective agonistic activity on the transient receptor potential mucolipin 1 (TRPML1) channel [, , , , ]. TRPML1 is a lysosomal cation channel crucial for various cellular processes, including lysosomal trafficking, autophagy, and membrane fusion [, , , , ]. By activating TRPML1, ML-SA5 has emerged as a valuable tool to investigate the role of this channel in various physiological and pathological conditions.
ML-SA5 was developed as part of ongoing research into selective TRPML1 agonists. It belongs to the class of small molecules designed to influence ion channel activity, particularly in the context of lysosomal function and signaling pathways. The compound is categorized under organic compounds with specific structural features that facilitate its interaction with TRPML1 channels.
The synthesis of ML-SA5 involves several key steps that typically include:
Technical details regarding the exact conditions (e.g., temperature, solvents) and reagents used in these reactions are often proprietary or detailed in specific chemical literature.
The molecular structure of ML-SA5 is characterized by a specific arrangement of atoms that facilitates its binding to the TRPML1 channel. The compound includes:
Molecular data such as molecular weight, formula, and three-dimensional conformation can be derived from computational chemistry software or experimental techniques like X-ray crystallography or NMR spectroscopy.
ML-SA5 participates in several significant chemical interactions:
Technical details regarding these reactions often involve kinetic studies and concentration-response analyses to determine the efficacy of ML-SA5 in various biological assays.
The mechanism by which ML-SA5 exerts its effects involves:
Data supporting these mechanisms typically come from fluorescence imaging studies and biochemical assays measuring calcium levels and autophagic markers.
The physical properties of ML-SA5 include:
Chemical properties may include:
Relevant data often comes from stability studies under various conditions.
ML-SA5 has several promising applications in scientific research:
These applications highlight the compound's versatility as a research tool in understanding complex biological processes related to cell signaling and metabolism.
ML-SA5 (Mucolipin Synthetic Agonist 5) is a potent synthetic activator of the transient receptor potential mucolipin 1 (TRPML1) channel, a lysosomal cation channel critical for maintaining cellular homeostasis. TRPML1 functions as a non-selective cation channel permeable to Ca²⁺, Fe²⁺, Zn²⁺, Na⁺, and K⁺ ions. ML-SA5 binds to TRPML1 within lysosomal membranes, inducing conformational changes that open the channel pore. This results in efflux of cations—particularly Ca²⁺—from lysosomes into the cytosol, a process essential for lysosomal signaling and trafficking [2] [8].
The half-maximal effective concentration (EC₅₀) of ML-SA5 for TRPML1 activation varies by experimental system:
These differences highlight context-dependent potency, influenced by cellular background and membrane lipid composition. Notably, ML-SA5 exhibits superior potency compared to earlier agonists like ML-SA1 (EC₅₀ = 9.7–15.3 µM) [2] [7]. Unlike endogenous agonists such as phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), ML-SA5’s synthetic structure allows consistent activation across pH gradients, making it a robust pharmacological tool [6] [7].
Table 1: Comparative Potency of TRPML1 Agonists
Agonist | EC₅₀ (TRPML1 OE HEK293) | EC₅₀ (TRPML1 KO HEK293) | Selectivity for TRPML1 |
---|---|---|---|
ML-SA5 | 0.885 ± 0.463 µM | 1.00 ± 0.371 µM | Low (off-target effects) |
Compound 1a | 0.481 µM | >48.8 µM | High |
The molecular structure of ML-SA5 (C₁₉H₂₄ClN₃O₄S₂; MW: 457.99 g/mol) enables specific interactions with TRPML1’s ligand-binding pocket. Cryo-electron microscopy studies reveal that ML-SA5 occupies a binding site distinct from the endogenous agonist PI(3,5)P₂, instead sharing a similar location with ML-SA1 [6]. Key structural features include:
ML-SA5 binding induces expansion of TRPML1’s lower gate, facilitating ion permeation. However, its selectivity is imperfect, as it activates non-TRPML1 channels at higher concentrations—unlike advanced agonists like Compound 1a, which shows negligible activity in TRPML1-knockout cells [6].
Table 2: Functional Groups of ML-SA5 and Their Roles in TRPML1 Binding
Structural Element | Role in TRPML1 Binding | Impact on Potency |
---|---|---|
Dichlorophenyl moiety | Hydrophobic anchoring to binding pocket | 2–3 fold reduction if removed |
Central sulfonamide | Spatial orientation of aromatic rings | Critical for conformational stability |
Flexible alkyl chains | Accommodation in dynamic binding cleft | Tolerates minor modifications |
ML-SA5’s primary pharmacological effect is the mobilization of lysosomal Ca²⁺ stores, triggering downstream signaling cascades:
Lysosomal Exocytosis and Cellular Detoxification
TRPML1 activation by ML-SA5 stimulates lysosomal Ca²⁺ release (∼50–70% increase in cytosolic Ca²⁺), triggering synaptotagmin-mediated fusion of lysosomes with the plasma membrane. This promotes exocytosis of lysosomal contents, a mechanism critical for cellular detoxification. In uranium-induced nephrotoxicity models, ML-SA5 enhances renal uranium clearance by 40–60% via lysosomal exocytosis, reducing proximal tubular cell apoptosis [1] [4]. Similarly, in CLN3-deficient retinal pigment epithelial cells, ML-SA5 clears stored glycerophosphodiesters (GPDs) and globotriaosylceramide (Gb3) through exocytosis [9].
TFEB Activation and Lysosomal Biogenesis
Ca²⁺ release via ML-SA5-activated TRPML1 activates the phosphatase calcineurin, which dephosphorylates transcription factor EB (TFEB). This triggers TFEB nuclear translocation, upregulating lysosomal and autophagy genes (e.g., LAMP1, CTSD):
Mitochondrial Dysregulation in Cancer
In hepatocellular carcinoma (HCC) and melanoma cells, ML-SA5-induced Ca²⁺ release disrupts mitochondrial metabolism. Sustained Ca²⁺ transfer to mitochondria collapses the mitochondrial membrane potential (ΔΨm), elevating ROS production. This activates p53-mediated apoptosis via cytochrome c release and caspase-3 cleavage. Cancer cells show 3–5 fold higher apoptosis rates post-ML-SA5 treatment compared to normal cells [5] [10].
Table 3: Calcium-Dependent Pathways Modulated by ML-SA5
Pathway | Key Mechanism | Functional Outcome |
---|---|---|
Lysosomal exocytosis | Ca²⁺-synaptotagmin vesicle fusion | Uranium clearance; Gb3 reduction |
TFEB activation | Calcineurin-mediated dephosphorylation | Lysosomal biogenesis; Autophagy flux |
Mitochondrial apoptosis | Ca²⁺ overload → ROS → p53 activation | Cancer cell death (e.g., HCC, melanoma) |
ML-SA5 thus exemplifies a pharmacophore capable of reprogramming cellular clearance pathways through precise modulation of lysosomal Ca²⁺ signaling.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: